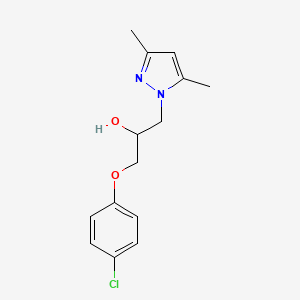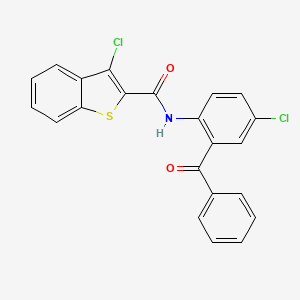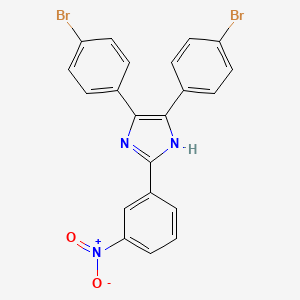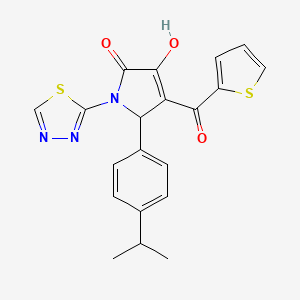![molecular formula C16H24FNO2 B5231378 4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
4-[6-(2-fluorophenoxy)hexyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(2-fluorophenoxy)hexyl]morpholine, also known as FH-Morpholine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a morpholine derivative that has a fluorophenoxy group attached to a hexyl chain. It has been found to have unique biochemical and physiological effects that make it a promising candidate for various research applications.
Wirkmechanismus
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to act as a potent and selective agonist for the GPR55 receptor. This receptor is found in the brain and has been implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By selectively targeting this receptor, 4-[6-(2-fluorophenoxy)hexyl]morpholinee can be used to study the function of this receptor and its role in these processes.
Biochemical and Physiological Effects:
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a number of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have anxiolytic and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to study the function of this receptor without the interference of other receptors. However, one limitation of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 4-[6-(2-fluorophenoxy)hexyl]morpholinee. One area of interest is in the development of more potent and selective GPR55 agonists. Another area of interest is in the study of the long-term effects of 4-[6-(2-fluorophenoxy)hexyl]morpholinee on the brain and behavior. Additionally, there is potential for the use of 4-[6-(2-fluorophenoxy)hexyl]morpholinee in the development of new treatments for various neurological disorders.
Synthesemethoden
The synthesis of 4-[6-(2-fluorophenoxy)hexyl]morpholinee involves the reaction of 2-fluorophenol with 6-bromohexan-1-ol to form the intermediate 6-(2-fluorophenoxy)hexan-1-ol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 4-[6-(2-fluorophenoxy)hexyl]morpholinee. The synthesis of this compound has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. 4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a unique mechanism of action that targets specific receptors in the brain, making it a useful tool for studying the function of these receptors.
Eigenschaften
IUPAC Name |
4-[6-(2-fluorophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRTYXUMOYKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2-Fluorophenoxy)hexyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)



![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
